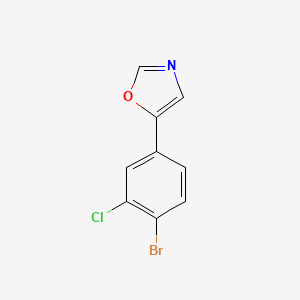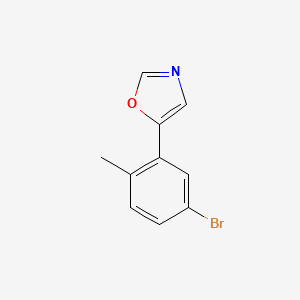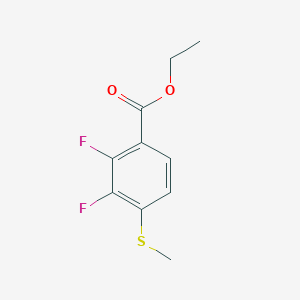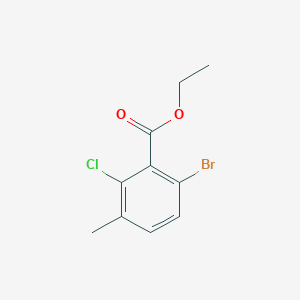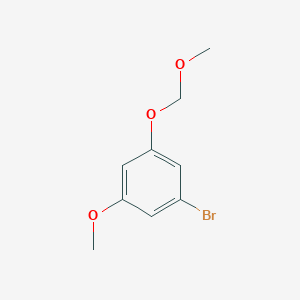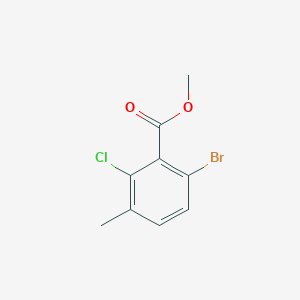
Methyl 6-bromo-2-chloro-3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromo-2-chloro-3-methylbenzoate (MBCM) is an organic compound that has been studied extensively in the scientific community. MBCM is an aromatic compound, which is a type of molecule that has a ring of atoms with alternating single and double bonds. This compound has a wide range of applications in the field of chemistry, including its use as a reagent in synthetic organic chemistry, as well as its use in the synthesis of other compounds. In addition, MBCM has been studied for its potential biological activity, as it has been found to have inhibitory effects on certain enzymes.
作用機序
The mechanism of action of Methyl 6-bromo-2-chloro-3-methylbenzoate is not fully understood. However, it is believed that Methyl 6-bromo-2-chloro-3-methylbenzoate binds to certain enzymes and modulates their activity. For example, it has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. In addition, Methyl 6-bromo-2-chloro-3-methylbenzoate has been found to bind to G-protein coupled receptors, which are involved in the regulation of many physiological processes.
Biochemical and Physiological Effects
Methyl 6-bromo-2-chloro-3-methylbenzoate has been found to have inhibitory effects on certain enzymes, such as cyclooxygenase and lipoxygenase. As a result, it can modulate the production of inflammatory mediators, which can have an effect on the body’s immune system. In addition, Methyl 6-bromo-2-chloro-3-methylbenzoate has been found to bind to G-protein coupled receptors, which can modulate the activity of these receptors and thus affect physiological processes.
実験室実験の利点と制限
One advantage of using Methyl 6-bromo-2-chloro-3-methylbenzoate in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. This makes it an ideal reagent for use in organic synthesis. In addition, Methyl 6-bromo-2-chloro-3-methylbenzoate has been found to have inhibitory effects on certain enzymes, which makes it a useful tool for studying the regulation of these enzymes. However, one limitation of using Methyl 6-bromo-2-chloro-3-methylbenzoate in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
Future research on Methyl 6-bromo-2-chloro-3-methylbenzoate could focus on further elucidating its mechanism of action and its effects on biological systems. Additionally, research could focus on the development of drugs that target G-protein coupled receptors, as Methyl 6-bromo-2-chloro-3-methylbenzoate has been found to bind to these receptors. Finally, research could focus on the use of Methyl 6-bromo-2-chloro-3-methylbenzoate as a drug delivery system, as it has been found to be relatively stable and could potentially be used to target specific cells or tissues.
合成法
Methyl 6-bromo-2-chloro-3-methylbenzoate can be synthesized using a variety of methods. One method is a nucleophilic substitution reaction, which involves the reaction of an organic substrate with a nucleophile, such as an alcohol. This reaction is carried out in the presence of a strong base, such as sodium hydroxide, and the product is Methyl 6-bromo-2-chloro-3-methylbenzoate. Another method is the reaction of bromine and chlorine with a methylbenzoate, which is an ester of benzene and methanol. This reaction is also carried out in the presence of a strong base and produces Methyl 6-bromo-2-chloro-3-methylbenzoate as the product.
科学的研究の応用
Methyl 6-bromo-2-chloro-3-methylbenzoate has been studied extensively in the scientific community for its potential biological activity. It has been found to have inhibitory effects on certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, Methyl 6-bromo-2-chloro-3-methylbenzoate has been studied for its potential to modulate the activity of G-protein coupled receptors. This has potential applications in the development of drugs that target these receptors, which are involved in the regulation of many physiological processes.
特性
IUPAC Name |
methyl 6-bromo-2-chloro-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEXRJMIIFVIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-chloro-3-methylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-di[bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene, 97%](/img/structure/B6296084.png)
![(R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97%](/img/structure/B6296092.png)

